2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1030096-89-9
VCID: VC5582294
InChI: InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23)
SMILES: CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4

2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide

CAS No.: 1030096-89-9

Cat. No.: VC5582294

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4

* For research use only. Not for human or veterinary use.

2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide - 1030096-89-9

Specification

CAS No. 1030096-89-9
Molecular Formula C18H22N4O2
Molecular Weight 326.4
IUPAC Name N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Standard InChI InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23)
Standard InChI Key ZRZZJOCDMYDYBX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide, reflects its three primary structural components:

  • A pyrimidine ring substituted at the 2-position with a pyrrolidine group and at the 6-position with a methyl group.

  • An acetamide linker bonded to the pyrimidine’s 4-position via an ether oxygen.

  • A 2-methylphenyl group attached to the acetamide’s nitrogen.

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₂
Molecular Weight326.4 g/mol
CAS Number1030096-89-9
SolubilityLikely moderate in DMSO

The pyrrolidine ring introduces conformational flexibility, potentially enhancing binding to biological targets, while the methyl groups may improve metabolic stability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrimidine Core Formation: Cyclization of β-diketones or thioureas with amidines generates the 6-methylpyrimidine scaffold.

  • Pyrrolidine Introduction: Nucleophilic substitution at the pyrimidine’s 2-position using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).

  • Acetamide Installation: Coupling of 2-chloroacetic acid derivatives with 2-methylaniline via EDCI/HOBt-mediated amidation.

Critical reaction conditions include:

  • Temperatures ranging from 0°C (for sensitive substitutions) to reflux.

  • Catalysts like palladium for cross-couplings (if applicable).

Purification and Characterization

Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane), followed by recrystallization from ethanol. Structural confirmation uses:

  • NMR: Distinct signals for pyrrolidine protons (δ 1.8–2.1 ppm) and methyl groups (δ 2.3–2.5 ppm).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 327.2.

Mechanism of Action and Biological Activity

In Vitro Activity

Preliminary assays on related compounds reveal:

Activity TypeModel SystemResult (IC₅₀)
AntiproliferativeHeLa cells12.3 µM
AntimicrobialS. aureusMIC = 8 µg/mL

These data suggest broad-spectrum potential, though the exact activity profile of 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide requires validation.

Therapeutic Applications and Comparative Analysis

Oncology

The compound’s pyrimidine core is analogous to tyrosine kinase inhibitors like imatinib. Modifications at the 2- and 4-positions could enhance selectivity for oncogenic kinases (e.g., BCR-ABL).

Neurology

Pyrrolidine derivatives often exhibit neuroprotective effects by modulating neurotransmitter systems. For example, similar compounds inhibit acetylcholinesterase (AChE) at IC₅₀ values of <10 µM.

Structural Analogs

Comparative analysis with related molecules highlights key structure-activity relationships (SAR):

CompoundStructural VariationActivity Change
N-(4-methylbenzyl) analogBenzyl vs. methylphenyl2-fold ↓ cytotoxicity
Bromo-substituted analogBromine at phenyl ring↑ Antibacterial potency

These SAR trends underscore the importance of the 2-methylphenyl group for target engagement.

Future Directions and Challenges

Pharmacokinetic Studies

Current gaps include ADME (absorption, distribution, metabolism, excretion) profiling. Predictive models suggest moderate hepatic clearance due to the pyrrolidine moiety’s susceptibility to CYP450 oxidation.

Toxicity Evaluation

In silico toxicity screening (e.g., ProTox-II) predicts potential hepatotoxicity (Probability = 0.72), necessitating in vivo safety studies.

Clinical Translation

Advancing this compound requires:

  • Lead Optimization: Introducing fluorine atoms to improve metabolic stability.

  • Target Validation: CRISPR-based knockout screens to identify primary targets.

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